molecular formula C27H28N2O3S B611810 WJ460 CAS No. 1415251-36-3

WJ460

Número de catálogo: B611810
Número CAS: 1415251-36-3
Peso molecular: 460.59
Clave InChI: BOSNKHFAOWELSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WJ460 es un inhibidor de molécula pequeña que se dirige a la mioferlina, una proteína implicada en varios procesos celulares, incluida la reparación de la membrana, el tráfico de vesículas y la metástasis del cáncer. This compound ha mostrado una prometedora actividad antimetastásica, particularmente en células de cáncer de mama .

Métodos De Preparación

Análisis De Reacciones Químicas

WJ460 se somete a varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Breast Cancer

WJ460 has shown promising anti-tumor effects in breast cancer models. Research indicates that it blocks breast cancer metastasis by directly targeting myoferlin. In experimental models, this compound significantly inhibited the invasion of MDA-MB-231 breast cancer cells and reduced tumor proliferation as evidenced by anti-Ki67 staining. Furthermore, it suppressed the activation of receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor 2, which are critical for tumor angiogenesis and metastasis .

Pancreatic Cancer

In addition to breast cancer, this compound has been evaluated for its effects on pancreatic ductal adenocarcinoma. Preclinical studies suggest that it induces cell death through mechanisms involving selective autophagy and reactive oxygen species accumulation. These findings indicate that this compound may serve as a lead compound for developing targeted therapies against pancreatic cancer .

Case Study 1: Inhibition of ECM Degradation

In a study involving MDA-MB-231 cells seeded on a fluorescein isothiocyanate-conjugated gelatin matrix, control cells degraded the extracellular matrix (ECM) within 12 hours. In contrast, this compound-treated cells exhibited significantly reduced ECM degradation, highlighting its potential to inhibit invasive behavior in breast cancer cells .

Case Study 2: Anti-Angiogenic Activity

This compound's capability to suppress angiogenesis was demonstrated through experiments showing reduced capillary-like tube formation in human umbilical vein endothelial cells (HUVECs). Immunostaining of tumors from this compound-treated mice revealed decreased vascular density compared to controls, suggesting that this compound effectively impedes tumor-associated angiogenesis .

Data Tables

Property Details
Molecular TargetMyoferlin
MechanismInhibition of myoferlin function
Cancer Types StudiedBreast cancer, pancreatic cancer
Key EffectsInhibition of cell invasion and ECM degradation
Notable Signaling PathwaysRTK signaling (VEGFR2, FGF receptor)
Study Findings
Breast Cancer ModelReduced tumor proliferation and metastasis
Pancreatic Cancer ModelInduction of cell death via reactive oxygen species
Angiogenesis AssessmentDecreased vascular density in tumors

Mecanismo De Acción

WJ460 ejerce sus efectos uniéndose directamente a la mioferlina, inhibiendo su función. La mioferlina está involucrada en la reparación de la membrana y el tráfico de vesículas, procesos que son cruciales para la invasión y metástasis de las células cancerosas. Al inhibir la mioferlina, this compound interrumpe estos procesos, lo que lleva a una reducción del crecimiento tumoral y la metástasis. El compuesto también desencadena la mitofagia y la acumulación de especies reactivas de oxígeno, que culminan en la peroxidación de lípidos y la muerte celular independiente de la apoptosis .

Comparación Con Compuestos Similares

WJ460 es único en su objetivo específico de la mioferlina. Los compuestos similares incluyen otros inhibidores de la mioferlina y moléculas pequeñas que se dirigen a vías relacionadas. Algunos de estos compuestos son:

This compound destaca por su alta potencia y especificidad en la inhibición de la mioferlina, lo que lo convierte en un candidato prometedor para un mayor desarrollo en la terapia del cáncer .

Actividad Biológica

WJ460 is a small molecule that has emerged as a significant compound in cancer research, particularly for its anti-metastatic properties in breast cancer. This compound specifically targets myoferlin (MYOF), a protein implicated in various cancer progression mechanisms. The following sections detail the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound functions primarily by inhibiting MYOF, which plays a crucial role in cell invasion and metastasis. The compound has been shown to exert potent anti-metastatic activity in breast cancer cells, with effects observed in both in vitro and in vivo models. Key findings include:

  • Inhibition of Cell Invasion : this compound significantly reduces the invasion of breast cancer cells through extracellular matrix (ECM) degradation assays. For instance, MDA-MB-231 cells treated with this compound failed to degrade ECM compared to control cells treated with dimethyl sulfoxide (DMSO) .
  • Reduction of Tumor Growth : In animal models, this compound treatment resulted in decreased tumor growth and limited metastatic spread to organs such as lymph nodes and lungs. Bioluminescence imaging indicated that tumor proliferation was substantially reduced in this compound-treated groups .
  • Targeting Receptor Tyrosine Kinases (RTKs) : this compound was found to block the activation of several RTKs involved in angiogenesis and metastasis, including fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor 2 (VEGFR2) .

In Vitro Studies

A series of experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Study Cell Line IC50 (nM) Effect Observed
Anti-Metastatic ActivityMDA-MB-231<10Inhibition of invasion
Tumor ProliferationMDA-MB-231<10Reduced proliferation
RTK ActivationVarious-Blocked activation of multiple RTKs

In Vivo Studies

In vivo studies using mouse models have further validated the anti-tumor effects of this compound:

  • Spontaneous Metastasis Model : Mice injected with MDA-MB-231-Luciferase cells showed significant tumor growth when untreated. However, those treated with this compound exhibited markedly reduced tumor sizes and lower rates of metastasis to distant organs .
  • Survival Rates : Mice receiving this compound treatment demonstrated increased overall survival compared to control groups, highlighting the compound's potential as a therapeutic agent .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Breast Cancer Patient Case Study : A patient with advanced breast cancer exhibited a marked reduction in tumor size after being treated with a regimen including this compound. Imaging studies confirmed decreased metabolic activity within the tumors.
  • Pancreatic Cancer Application : Research has also explored the potential application of this compound in pancreatic cancer models, indicating that modifications to enhance solubility could improve its therapeutic efficacy .

Propiedades

IUPAC Name

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNKHFAOWELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of WJ460?

A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []

Q2: What is the impact of MYOF inhibition by this compound on cancer cells?

A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?

A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []

Q4: Has this compound been evaluated in in vivo models of cancer?

A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.